Sodium isobutyrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
996-30-5 |
|---|---|
Molecular Formula |
C4H8NaO2 |
Molecular Weight |
111.09 g/mol |
IUPAC Name |
sodium;2-methylpropanoate |
InChI |
InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6); |
InChI Key |
CVBUNHURBRMLHC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(=O)O.[Na] |
Other CAS No. |
996-30-5 |
Related CAS |
79-31-2 (Parent) |
Synonyms |
2-methpropanoic acid ammonium isobutyrate isobutyric acid isobutyric acid, ammonium salt isobutyric acid, calcium salt isobutyric acid, hemiammoniate isobutyric acid, nickel salt isobutyric acid, potassium salt isobutyric acid, sodium salt isobutyric acid, sodium salt, 11C-labeled isobutyric acid, sodium salt, 14C-labeled sodium isobutyrate |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Academic Applications
Laboratory Synthesis Techniques for Sodium Isobutyrate
The primary and most direct method for synthesizing this compound in a laboratory setting is through the acid-base neutralization reaction. This involves reacting isobutyric acid with a sodium-containing base, most commonly sodium hydroxide (B78521).
The chemical equation for this reaction is: (CH₃)₂CHCOOH + NaOH → (CH₃)₂CHCOONa + H₂O
This reaction is typically performed in an aqueous solution. A common procedure involves the controlled, dropwise addition of isobutyric acid to a sodium hydroxide solution. google.com The temperature of the reaction is often maintained at a specific level, for instance, around 60°C, to ensure a steady reaction rate without unwanted side reactions. google.com The progress of the neutralization can be monitored by checking the pH of the solution, with a final pH of around 8.0-8.5 indicating the completion of the reaction. google.com
Alternatively, other sodium bases like sodium carbonate can be used. patsnap.com The choice of base may depend on the desired purity and the scale of the synthesis. Following the reaction, the this compound is isolated by removing the water, typically through evaporation. google.com
Table 1: Representative Conditions for Laboratory Synthesis of this compound
| Reactants | Base Concentration | Reaction Temperature | Reaction Time | Post-Reaction Step | Reported Yield | Reference |
|---|---|---|---|---|---|---|
| Isobutyric Acid, Sodium Hydroxide | 35% NaOH solution | 60°C | 2 hours (insulation) | Evaporation, Crystallization, Drying | 98% | google.com |
| Isobutyric Acid, Sodium Hydroxide | 35% NaOH solution | 65°C | 2 hours (insulation) | Evaporation, Drying | 82% | google.com |
Preparation of High-Purity Research-Grade this compound
Achieving high purity is essential for research-grade this compound to ensure that experimental results are not skewed by contaminants. The purification process primarily relies on recrystallization, a technique that separates a compound from its impurities based on differences in solubility. tutorchase.comdadakarides.com
The general steps for obtaining high-purity this compound are as follows:
Dissolution : The crude this compound synthesized via neutralization is dissolved in a suitable hot solvent, with water being a common choice due to the salt's high solubility. tutorchase.com
Filtration : If any insoluble impurities are present, the hot, saturated solution is filtered to remove them. tutorchase.com
Crystallization : The clear filtrate is allowed to cool slowly. As the temperature decreases, the solubility of this compound drops, leading to the formation of pure crystals while impurities remain dissolved in the solvent. tutorchase.comdadakarides.com Slow cooling is crucial for the growth of large, pure crystals. tutorchase.com
Isolation and Drying : The formed crystals are collected by filtration. To remove any residual solvent and volatile impurities, the crystals are then dried, often in an oven at a specific temperature (e.g., 110°C) or under vacuum. google.comdadakarides.com
This process can be repeated to further enhance the purity of the final product. tutorchase.com The purity of the resulting this compound can be verified through analytical methods such as melting point determination and spectroscopic analysis.
Synthesis of Isobutyrate Derivatives for Mechanistic Investigations
Isobutyrate derivatives are frequently synthesized to investigate reaction mechanisms, study biological processes, or create new materials. Key derivatives include esters, acid chlorides, and anhydrides.
Isobutyrate Esters
Isobutyrate esters, such as methyl isobutyrate and ethyl isobutyrate, are valuable as intermediates and are used in mechanistic studies of esterification and hydrolysis. researchgate.netnih.govacs.orgrsc.org The most common method for their synthesis is the Fischer esterification of isobutyric acid with the corresponding alcohol, catalyzed by a strong acid. prepchem.com
Synthesis of Ethyl Isobutyrate : This ester is typically prepared by refluxing a mixture of isobutyric acid, ethanol, and a catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. prepchem.com The purification process involves washing the reaction mixture with a sodium carbonate solution to neutralize the acid catalyst, followed by drying and distillation to obtain the pure ester. orgsyn.org
Table 2: Synthesis of Isobutyrate Esters
| Product | Reactants | Catalyst | Key Conditions | Purification | Reference |
|---|---|---|---|---|---|
| Ethyl Isobutyrate | Isobutyric Acid, Ethanol | p-Toluenesulfonic acid | Reflux in cyclohexane | Washed with water, NaHCO₃ solution, and brine; dried and distilled | Not specified in source |
| trans-2-Nonenyl isobutyrate | Isobutyric Acid, trans-2-Nonen-1-ol | p-Toluenesulfonic acid | Heated to 145°C, refluxed for 5 min | Washed with water and 5% sodium carbonate; dried and distilled | prepchem.com |
| Chloromethyl isobutyrate | Isobutyric Acid, Chloromethyl sulfochloridate | Tetrabutyl ammonium (B1175870) hydrogen sulfate (B86663) | Room temperature, overnight | Diluted with DCM, washed with water, dried, and concentrated | chemicalbook.com |
| Vanillin isobutyrate | Vanillin, Isobutyric anhydride (B1165640) | Sodium carbonate | Room temperature, 2 hours stirring | Washed with NaOH solution and water; vacuum distilled | patsnap.com |
Isobutyryl Chloride
Isobutyryl chloride is a highly reactive derivative used as a precursor in the synthesis of esters, amides, and other acyl compounds for pharmaceutical and agrochemical research. nbinno.compalmercruz.comevitachem.comhdinresearch.comcymitquimica.com It is prepared by treating isobutyric acid with a chlorinating agent.
The reaction with thionyl chloride (SOCl₂) is a standard laboratory method. The byproducts of this reaction, hydrogen chloride (HCl) and sulfur dioxide (SO₂), are gases, which simplifies the purification of the liquid isobutyryl chloride product, typically achieved through distillation.
Table 3: Synthesis of Isobutyryl Chloride
| Reactants | Key Conditions | Purification |
|---|---|---|
| Isobutyric Acid, Thionyl Chloride | Heat water bath to 80°C for 30 minutes | Distillation |
Isobutyric Anhydride
Isobutyric anhydride is another important acylating agent and is used in the synthesis of various compounds, including other esters and amides. chemicalbook.comguidechem.com One common industrial method for its preparation is the reaction of isobutyric acid with acetic anhydride. scispace.comgoogle.comgoogle.com In this process, the lower-boiling acetic acid that is formed as a byproduct is continuously removed by distillation to drive the equilibrium towards the formation of isobutyric anhydride. scispace.comgoogle.com The reaction temperature is typically maintained between 115 and 120°C. google.com
Other Derivatives
For more specialized mechanistic studies, a variety of other isobutyrate derivatives can be synthesized. For instance, the synthesis of enantiomerically enriched 2-aminoisobutyric acid (Aib) derivatives is crucial for studying peptide conformations and asymmetric synthesis. beilstein-journals.orgnih.govscilit.com These complex syntheses often involve multiple steps, including the use of chiral auxiliaries to control stereochemistry. beilstein-journals.orgnih.gov Chemoenzymatic methods using proteases like papain are also employed to create polypeptides containing Aib residues for structural studies. rsc.org
Biochemical and Molecular Mechanisms of Isobutyrate Action
Modulation of Gene Expression Pathways
Isobutyrate plays a crucial role in regulating gene expression through several distinct mechanisms, including histone modification, influencing transcription factor activity, and differentially affecting early-response genes.
Role in Histone Modification (e.g., Butyrylation)
A key mechanism of isobutyrate's action is through its role in post-translational modifications (PTMs) of histone proteins. Specifically, isobutyrate contributes to a novel form of histone modification known as lysine (B10760008) isobutyrylation (Kibu). nih.govoup.com This modification is distinct from the more well-known lysine butyrylation (Knbu). nih.gov While n-butyryl-CoA is derived from fatty acid metabolism, isobutyryl-CoA, the donor for isobutyrylation, is derived from the catabolism of the amino acid valine and the oxidation of branched-chain fatty acids. nih.govoup.combiorxiv.org
Exogenous isobutyrate can be converted to isobutyryl-CoA by cellular short-chain acyl-CoA synthetases. oup.comoup.com Studies have shown that treating cells with sodium isobutyrate leads to an increase in the level of lysine isobutyrylation on core histone proteins, particularly H3 and H4. oup.combiorxiv.org This indicates that isobutyrate is a direct precursor for this histone mark. biorxiv.org Several histone acetyltransferases (HATs), notably p300 and HAT1, have been found to possess lysine isobutyryltransferase activity, effectively catalyzing the transfer of the isobutyryl group to lysine residues on histones. nih.govresearchgate.net The enzyme p300, in particular, has been shown to regulate the levels of histone isobutyrylation within the cell. nih.govresearchgate.net This modification of the histone tail can alter chromatin structure and accessibility, thereby influencing gene transcription. researchgate.net
Table 1: Key Enzymes and Substrates in Isobutyrate-Mediated Histone Modification
| Component | Role | References |
|---|---|---|
| This compound | Exogenous precursor for isobutyryl-CoA synthesis. | oup.combiorxiv.org |
| Isobutyryl-CoA | Acyl donor for lysine isobutyrylation. | nih.govoup.comoup.com |
| p300 | Histone acetyltransferase with lysine isobutyryltransferase activity. | nih.govresearchgate.net |
| HAT1 | Histone acetyltransferase with lysine isobutyryltransferase activity. | nih.gov |
| Histones H3 and H4 | Primary protein targets for lysine isobutyrylation. | oup.combiorxiv.orgresearchgate.net |
Influence on Transcription Factor Activity (e.g., SP1, Foxp3)
Isobutyrate can also modulate gene expression by influencing the activity of specific transcription factors.
SP1: The transcription factor Sp1 binds to GC-rich motifs in the promoters of numerous genes, playing a role in various cellular processes. wikipedia.org While some studies on the related short-chain fatty acid butyrate (B1204436) have shown it can enhance Sp1-DNA binding activity, other research indicates that Sp1 binding activity is not affected by butyrate treatment. nih.gov The precise and direct effects of isobutyrate on Sp1 activity require further investigation, though the general mechanisms of butyrate suggest a potential for interaction. Butyric acid has been shown to stimulate the HIV-1 promoter by inhibiting the HDAC activity associated with Sp1. researchgate.net
Foxp3: Foxp3 is a critical transcription factor for the development and function of regulatory T cells (Tregs). nih.govcun.es The activity of Foxp3 can be regulated by post-translational modifications like acetylation. frontiersin.org Short-chain fatty acids, such as butyrate and propionate (B1217596), have been demonstrated to promote the generation of Treg cells by increasing the acetylation of Foxp3. frontiersin.org Isobutyrate, as a structural isomer of butyrate, may share this ability to influence the epigenetic regulation of Foxp3, thereby affecting Treg cell function and immune responses. researchgate.net For instance, isobutyrate can regulate the expression of the aryl hydrocarbon receptor and its downstream signaling, which in turn affects the recruitment of Foxp3+ CD4+ T cells. researchgate.net
Differential Effects on Early-Response Genes (e.g., TIS11 family)
Early-response genes are rapidly and transiently induced by extracellular signals and play roles in various cellular functions. nih.gov The TIS11 (Tristetraprolin) family of early-response proteins are involved in the post-transcriptional regulation of gene expression by binding to AU-rich elements in mRNAs and promoting their degradation. exlibrisgroup.comnih.gov
Studies on the related compound sodium butyrate have revealed differential effects on the transcription of the human TIS11 family members in colorectal cancer cells. nih.gov Specifically, butyrate represses the transcription of Butyrate Response Factor 1 (BRF1/TIS11B), activates the transcription of Butyrate Response Factor 2 (BRF2/TIS11D), and has no significant effect on the transcription of human TIS11 (hTIS11/ZFP36). nih.gov These effects are rapid, with changes in mRNA levels detectable within 15 minutes of treatment. nih.gov Given the structural similarity, it is plausible that isobutyrate could exert similar or distinct differential effects on the expression of these important regulatory genes.
Interaction with Cellular Signaling Cascades (e.g., G-protein coupled receptors)
Isobutyrate can interact with and modulate cellular signaling cascades, notably those involving G-protein coupled receptors (GPCRs). researchgate.netresearchgate.net GPCRs are a large family of cell surface receptors that detect extracellular molecules and activate internal signaling pathways, ultimately leading to a cellular response. wikipedia.org
Research has shown that isobutyrate can directly activate G protein-coupled receptor 109A (GPR109A). researchgate.net This activation can, for example, promote the expression of proteins like Claudin-1, which is important for maintaining intestinal barrier function. researchgate.net The interaction of isobutyrate with GPCRs represents a significant mechanism by which it can influence cellular function and communication. springermedizin.de
Impact on Cellular Homeostasis and Metabolic Pathways
Isobutyrate also plays a role in maintaining cellular homeostasis and influencing metabolic pathways, with a notable impact on the process of autophagy.
Regulation of Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components to maintain homeostasis, especially under conditions of stress or nutrient deprivation. plos.orggoogle.com The process involves the formation of double-membraned vesicles called autophagosomes, which sequester cytoplasmic material and then fuse with lysosomes for degradation. google.com
The role of short-chain fatty acids in regulating autophagy is complex. In some contexts, nutrient deprivation leads to reduced ATP levels, which can activate AMPK and induce autophagy as a survival mechanism. nih.gov However, butyrate can also serve as an energy source, thereby maintaining energy homeostasis and preventing the induction of autophagy. nih.gov Conversely, some studies suggest that compounds structurally related to isobutyrate can stimulate autophagy. plos.org For instance, certain isobutyrate derivatives have been shown to be active in inducing autophagosomes. plos.org The inhibition of autophagy has been linked to increased lipid accumulation in hepatocytes, suggesting a role for this process in lipid metabolism. researchgate.net The precise regulatory effects of this compound on autophagy likely depend on the specific cell type and metabolic state.
Table 2: Summary of Isobutyrate's Molecular Interactions
| Target/Process | Mechanism of Action | Cellular Outcome | References |
|---|---|---|---|
| Gene Expression | |||
| Histone Modification | Increases lysine isobutyrylation (Kibu) on histones H3 and H4 via enzymes like p300. | Alters chromatin structure, influences gene transcription. | nih.govoup.combiorxiv.orgresearchgate.net |
| Transcription Factors | May influence the activity of SP1 and the acetylation and function of Foxp3. | Modulates expression of genes involved in cell cycle, immunity. | nih.govresearchgate.netfrontiersin.orgresearchgate.net |
| Early-Response Genes | Potentially alters the transcription of TIS11 family members. | Regulates mRNA stability and post-transcriptional gene expression. | nih.govexlibrisgroup.com |
| Cellular Signaling | |||
| G-protein Coupled Receptors | Directly activates GPR109A. | Modulates downstream signaling pathways (e.g., intestinal barrier function). | researchgate.netresearchgate.net |
| Cellular Homeostasis | |||
| Autophagy | Can act as an energy source to prevent autophagy or potentially modulate autophagic processes. | Influences cellular degradation, recycling, and energy balance. | plos.orgnih.govresearchgate.net |
Compound Reference Table
Influence on Lipid Anabolism (e.g., Pentose (B10789219) Phosphate (B84403) Pathway, Fatty Acid Synthesis)
Isobutyrate, a branched-chain fatty acid, plays a multifaceted role in lipid anabolism, influencing both the pentose phosphate pathway (PPP) and fatty acid synthesis. The PPP is a crucial metabolic pathway that runs parallel to glycolysis, generating NADPH, a key reducing equivalent for biosynthetic reactions, and ribose-5-phosphate (B1218738) (R5P), a precursor for nucleotide synthesis. mdpi.comnih.gov
Research indicates that isobutyrate can serve as a precursor for the synthesis of other fatty acids. In a study involving Streptomyces fradiae, labeled this compound was shown to be transformed into butyrate, which was then utilized for the synthesis of even, straight-chain fatty acids. A significant portion of the isobutyrate was also incorporated into even iso-acids, while a smaller fraction was degraded to propionate and used for odd-chain fatty acid synthesis. oup.com This demonstrates the ability of isobutyrate to enter and be modified within the fatty acid synthesis pathways.
Furthermore, studies in Staphylococcus aureus have shown that isobutyric acid can be converted to isobutyryl-CoA, which then enters the fatty acid biosynthesis elongation cycle to produce branched-chain fatty acids (BCFAs). nih.gov BCFAs are important components of the cell membrane in many bacteria. nih.gov The synthesis of BCFAs can be initiated by short-chain carboxylic acids like isobutyrate, which are taken up from the environment. wikipedia.org
The connection between fatty acid synthesis and the pentose phosphate pathway is well-established, as the latter provides the necessary NADPH for the former. mdpi.comfrontiersin.org While direct studies on this compound's effect on the PPP are limited, research on the related compound, sodium butyrate, has shown that it can activate the pentose phosphate pathway in the liver of lactating goats. mdpi.com This activation leads to an increase in NADPH production, which is essential for reductive biosynthesis, including fatty acid synthesis. mdpi.com Given the structural similarity and metabolic relationship between isobutyrate and butyrate, it is plausible that isobutyrate may have similar effects on the PPP to support lipid anabolism.
Table 1: Influence of Isobutyrate on Lipid Anabolism
| Process | Effect of Isobutyrate | Key Findings | Organism/System Studied |
|---|---|---|---|
| Fatty Acid Synthesis | Serves as a precursor for both straight-chain and branched-chain fatty acids. | Isobutyrate is converted to butyrate for straight-chain fatty acid synthesis and directly incorporated into iso-acids. oup.com It is also converted to isobutyryl-CoA for branched-chain fatty acid synthesis. nih.gov | Streptomyces fradiae oup.com, Staphylococcus aureus nih.gov |
| Pentose Phosphate Pathway | Plausibly enhances activity by increasing substrate availability for NADPH-dependent fatty acid synthesis. | While direct evidence is lacking for isobutyrate, the related compound sodium butyrate activates the PPP. mdpi.com The demand for NADPH in fatty acid synthesis suggests a potential indirect influence. | Lactating Goats (for sodium butyrate) mdpi.com |
Energy Metabolism in Specific Cell Types (e.g., Colonocytes)
Isobutyrate serves as a significant energy source for specific cell types, most notably colonocytes, the epithelial cells of the colon. nih.gov While glucose is the primary fuel for most cells in the body, colonocytes have a remarkable capacity to utilize short-chain fatty acids (SCFAs), including isobutyrate, for their energy needs. orffa.comorffa.com
Isolated colonocytes have a greater capacity to oxidize isobutyrate compared to enterocytes, the cells of the small intestine. nih.gov This oxidation process, which occurs in the mitochondria, converts isobutyrate into acetyl-CoA. Acetyl-CoA then enters the citric acid cycle (Krebs cycle) to produce ATP, the main energy currency of the cell. orffa.com This metabolic capability is crucial for maintaining colonic homeostasis. mdpi.com
Under certain conditions, isobutyrate can become a particularly important fuel source. For instance, when the oxidation of butyrate, another major SCFA, is impaired or when butyrate levels are low, isobutyrate can function as an alternative carbon source for energy and anapleurosis (the replenishment of citric acid cycle intermediates) in colonocytes. nih.gov Studies have shown that while butyrate can inhibit the catabolism of isobutyrate, conditions like starvation can decrease the capacity of colonocytes to break down butyrate but not isobutyrate. nih.gov
The energy derived from isobutyrate metabolism in colonocytes supports essential cellular functions, including the activity of the Na+/K+-ATPase pump, which is vital for the absorption of water and electrolytes. mdpi.com The functional homeostasis of the colon relies heavily on the efficient metabolism of SCFAs like isobutyrate via β-oxidation in the mitochondria. thno.org
Table 2: Energy Metabolism of Isobutyrate in Colonocytes
| Metabolic Process | Role of Isobutyrate | Significance | Key Findings |
|---|---|---|---|
| Oxidation | Serves as a substrate for mitochondrial β-oxidation. | Primary energy source for colonocytes. nih.govorffa.com | Colonocytes have a higher capacity for isobutyrate oxidation than enterocytes. nih.gov |
| Energy Production | Converted to acetyl-CoA, which enters the citric acid cycle to produce ATP. orffa.com | Supports vital cellular functions, including ion transport. mdpi.com | Can act as a carbon source when butyrate metabolism is compromised. nih.gov |
| Anaplerurosis | Contributes to the replenishment of citric acid cycle intermediates. | Maintains the integrity of cellular metabolic cycles. | Functions as a carbon source for anapleurosis under specific conditions. nih.gov |
Antioxidant Mechanisms (e.g., Modulation of Antioxidant Enzyme Activity, Free Radical Scavenging)
The antioxidant properties of isobutyrate and related compounds involve various mechanisms, including the modulation of antioxidant enzyme activity and the scavenging of free radicals. antiox.orgmdpi.com Antioxidants play a critical role in protecting cells from damage caused by reactive oxygen species (ROS), which are highly reactive molecules generated during normal metabolism. frontiersin.org
While direct studies on this compound's antioxidant mechanisms are not extensive, research on related compounds provides valuable insights. For instance, sodium propionate has been shown to exert antioxidant effects by up-regulating the expression of antioxidant enzymes such as manganese superoxide (B77818) dismutase (Mn-SOD) and heme oxygenase-1 (HO-1). mdpi.com This suggests that isobutyrate may also boost the endogenous antioxidant defense system. mdpi.com The body's antioxidant defense system includes enzymes that neutralize free radicals and prevent cellular damage. antiox.org
Furthermore, some studies have investigated the antioxidant potential of sucrose (B13894) acetate (B1210297) isobutyrate (SAIB), a food additive derived from isobutyric acid. In a linoleic acid emulsion system, SAIB demonstrated better lipid oxidation stability than the natural antioxidant α-tocopherol and comparable efficacy to the synthetic antioxidant butylated hydroxytoluene (BHT). researchgate.nettandfonline.com This suggests that the isobutyrate moiety may contribute to antioxidant activity. The thermal stability of SAIB also points to its potential as a protective agent against oxidative degradation at high temperatures. nih.govscielo.br
The general mechanisms of antioxidants include donating electrons or hydrogen atoms to free radicals to neutralize them, chelating metal ions that can catalyze oxidative reactions, and inhibiting enzymes that generate ROS. xiahepublishing.commdpi.com It is plausible that this compound participates in these processes, thereby mitigating oxidative stress.
Table 3: Antioxidant Mechanisms of Isobutyrate and Related Compounds
| Mechanism | Description | Evidence/Inference | Compound Studied |
|---|---|---|---|
| Modulation of Antioxidant Enzymes | Upregulation of endogenous antioxidant enzymes to enhance cellular defense. | Sodium propionate increases the expression of Mn-SOD and HO-1. mdpi.com | Sodium Propionate mdpi.com |
| Free Radical Scavenging | Direct interaction with and neutralization of reactive oxygen species. | Inferred from the general function of antioxidants and the observed stability of SAIB against lipid oxidation. antiox.orgresearchgate.nettandfonline.com | Sucrose Acetate Isobutyrate (SAIB) researchgate.nettandfonline.com |
| Inhibition of Lipid Peroxidation | Prevention of oxidative degradation of lipids. | SAIB showed superior performance compared to α-tocopherol in preventing lipid oxidation. researchgate.nettandfonline.com | Sucrose Acetate Isobutyrate (SAIB) researchgate.nettandfonline.com |
Biological Roles and Effects in Preclinical and Model Systems
Gastrointestinal Biology and Epithelial Function
Sodium isobutyrate, the sodium salt of the short-chain fatty acid (SCFA) isobutyrate, demonstrates significant biological activity within the gastrointestinal tract. Research in various preclinical and model systems has elucidated its roles in modulating the gut microbiome, strengthening the intestinal barrier, and influencing gut motility.
Isobutyrate plays a crucial role in shaping the composition and activity of the gut microbiota. Studies using models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in pigs have shown that isobutyrate supplementation can alter the intestinal microbial landscape. nih.gov Specifically, it was observed to counteract the DSS-induced increase in the abundance of Proteobacteria and the decrease in Firmicutes. nih.gov In healthy pigs, isobutyrate also significantly affected the gut microbiota composition. nih.gov
Further detailed analysis revealed that isobutyrate supplementation can increase the alpha diversity of the gut microbiota, which is often reduced in colitis conditions. nih.gov A key finding is the significant increase in the relative abundance of beneficial bacteria, particularly Lactobacillus reuteri. nih.gov In vitro studies using fecal microbiota in a chemically defined medium also demonstrated that isobutyrate can modulate bacterial populations. It was found to significantly increase the relative abundance of Lachnospiraceae and Acidaminococcaceae. nih.gov For instance, isobutyrate supplementation led to an increase in the relative abundance of Dorea longicatena and Acidaminococcus intestini. nih.gov
Table 1: Effects of Isobutyrate on Gut Microbiota Composition
| Model System | Key Findings | Affected Bacterial Taxa | Reference |
|---|
This compound contributes to the maintenance and enhancement of the intestinal epithelial barrier, a critical function for preventing the translocation of harmful substances from the gut lumen into circulation. wbcil.comnih.gov Its mechanism involves the upregulation of tight junction proteins, which seal the space between epithelial cells. researchgate.net In vitro studies using intestinal epithelial cell lines (LS174T and Caco2) have shown that sodium butyrate (B1204436) can reverse the uric acid-induced decrease in the expression of key tight junction proteins MUC2, ZO-1, and Occludin. researchgate.net
One of the molecular mechanisms behind this effect is the activation of G protein-coupled receptors (GPCRs). Research has shown that isobutyrate can directly activate G protein-coupled receptor 109A (GPR109A). nih.gov This activation, in turn, promotes the expression of Claudin-1, a crucial component of tight junctions, thereby improving intestinal barrier function. nih.gov Furthermore, microbial-derived butyrate has been shown to enhance epithelial barrier function by repressing the expression of claudin-2, a permeability-promoting protein, in an IL-10 receptor-dependent manner. aai.org In porcine intestinal epithelial cells (IPEC-J2), sodium butyrate treatment protected against the reduced expression of tight junction proteins during an inflammatory challenge. mdpi.com
Beyond tight junctions, isobutyrate supports the development of the intestinal mucosa. As an SCFA, it serves as a primary energy source for intestinal epithelial cells (colonocytes), stimulating their proliferation and differentiation, which is essential for mucosal development and the maintenance of absorptive function. orffa.com
The gut microbiota and their metabolites, including SCFAs like butyrate and isobutyrate, are significant regulators of gastrointestinal motility. frontiersin.org Butyrate can directly influence the enteric nervous system (ENS), which controls gut movement. nih.gov Studies in animal models have shown that butyrate increases the proportion of myenteric neurons containing choline (B1196258) acetyltransferase, leading to an enhanced cholinergic-mediated contractile response of the colonic circular muscle. nih.gov
Enhancement of Intestinal Barrier Integrity and Mucosal Development
Immunomodulatory and Anti-inflammatory Effects
This compound exerts potent immunomodulatory and anti-inflammatory effects, primarily by suppressing the signaling pathways that lead to the production of pro-inflammatory molecules and by modulating the behavior of key immune cells.
A primary mechanism for the anti-inflammatory action of isobutyrate is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory cytokines. researchgate.net In models of colitis and in macrophage cell lines, isobutyrate and its isomer butyrate have been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway. nih.govoup.com This inhibition prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, thereby reducing the expression of target inflammatory genes. frontiersin.orgnih.gov
In addition to the NF-κB pathway, this compound also suppresses the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. nih.gov The NLRP3 inflammasome is a multi-protein complex responsible for the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. frontiersin.orgresearchgate.net Studies in bovine macrophages and mouse models of colitis have demonstrated that sodium butyrate can diminish the expression of NLRP3, thus reducing the secretion of these inflammatory factors. frontiersin.orgnih.gov This suppression occurs through the inhibition of the TLR4-mediated NF-κB signaling pathway, which is often an upstream activator of the NLRP3 inflammasome. rsc.org As a result of these inhibitory actions, isobutyrate effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β. nih.govcapes.gov.brresearchgate.net
Table 2: Anti-inflammatory Mechanisms of Isobutyrate/Butyrate
| Target Pathway/Molecule | Effect of Isobutyrate/Butyrate | Model System | Outcome | Reference |
|---|---|---|---|---|
| NF-κB Pathway | Inhibition of TLR4/MyD88/NF-κB signaling | Pig colitis model, Macrophages | Reduced pro-inflammatory cytokine production | nih.govoup.com |
| Inhibition of IκBα phosphorylation/degradation | Macrophage cell lines | Decreased NF-κB activation | frontiersin.orgnih.gov | |
| NLRP3 Inflammasome | Suppression of NLRP3 protein expression | Pig colitis model, Macrophages | Reduced IL-1β and IL-18 maturation | nih.govfrontiersin.orgnih.gov |
| Inhibition of TLR4-mediated activation | Neonatal rat NEC model, IEC-6 cells | Attenuation of inflammasome-dependent pyroptosis | rsc.org | |
| Pro-inflammatory Cytokines | Decreased production of TNF-α, IL-6, IL-1β | Macrophage/adipocyte co-cultures | Attenuation of inflammatory responses | capes.gov.br |
This compound directly modulates the function of immune cells, particularly macrophages, which are central to both innate immunity and the inflammatory process. nih.gov In vitro studies using bone marrow-derived macrophages and macrophage cell lines (RAW264.7) have shown that butyrate can decrease the secretion of pro-inflammatory mediators like IL-6 and IL-12p40 in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govpnas.org
The interaction between adipocytes and macrophages is a known trigger of chronic inflammation in visceral fat. Sodium butyrate has been found to attenuate the inflammatory responses generated by this interaction, significantly reducing the production of TNF-α, MCP-1, and IL-6. capes.gov.br This effect is achieved by inhibiting NF-κB activity within the co-cultured macrophages. capes.gov.br Furthermore, sodium butyrate can influence macrophage polarization, a process where macrophages adopt different functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2). In a mouse model of obesity, sodium butyrate treatment was shown to modulate the polarization of macrophages in adipose tissue, leading to an increase in the population of anti-inflammatory M2 macrophages. nih.gov
Impact on Host Defense Peptides
This compound, a salt of the short-chain fatty acid (SCFA) isobutyric acid, and its close structural relative sodium butyrate, are recognized for their ability to modulate the innate immune system, partly by influencing the expression of host defense peptides (HDPs). HDPs, such as cathelicidins and defensins, are crucial components of the first line of defense against pathogens. plos.orgmdpi.com
Research in porcine models has demonstrated that sodium butyrate can augment the expression of multiple HDPs. In porcine kidney (PK-15) cells, treatment with sodium butyrate led to an increased expression of porcine β-defensin 3 (pBD3), epididymis protein 2 splicing variant C (pEP2C), pBD128, pBD123, and pBD115. nih.govresearchgate.net This induction of HDPs is significant as it occurs without triggering a major inflammatory response. nih.govresearchgate.net Further studies using the porcine intestinal epithelial cell line IPEC-J2 also showed that sodium butyrate is a potent inducer of several HDP genes. plos.org
The mechanism underlying this induction is linked to its activity as a histone deacetylase (HDAC) inhibitor. researchgate.net However, HDAC inhibition alone may not be sufficient, as the induction of pBD3 and pEP2C by sodium butyrate also involves the activation of the NF-κB and MAPK signaling pathways. nih.govresearchgate.net In a study involving weaned piglets challenged with deoxynivalenol (B1670258) (DON), a mycotoxin known to suppress HDPs, dietary supplementation with sodium butyrate attenuated these negative effects and helped restore intestinal barrier integrity, partly by stimulating HDP expression. acs.org This suggests a protective role for butyrate in maintaining gut health through the modulation of these critical defense molecules. acs.org
Cellular Proliferation, Differentiation, and Apoptosis Studies in vitro
This compound and its related compound, sodium butyrate, have been extensively studied for their effects on fundamental cellular processes. As a histone deacetylase (HDAC) inhibitor, butyrate can alter gene expression, leading to significant changes in cell cycle regulation, programmed cell death, and differentiation pathways. stemcell.comstemcell.com
Regulation of Cell Cycle Proteins (e.g., Cyclin A2, Cyclin D)
Sodium butyrate exerts a profound influence on cell proliferation by modulating the expression of key cell cycle regulatory proteins. nih.gov Its effects often lead to cell cycle arrest, primarily in the G1 or G2/M phase. nih.govaub.edu.lb This is achieved by altering the levels of cyclins and cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. oup.com
In human breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with sodium butyrate resulted in a dose-dependent decrease in proliferation and induced cell cycle arrest in the G1 phase. nih.govaub.edu.lb This was accompanied by a significant reduction in the expression of Cyclin A2 and Cyclin B1. nih.gov Similarly, in Jurkat cells, a high concentration of butyric acid caused a marked downregulation of Cyclin A and Cyclin E. oup.com
Conversely, the effect on Cyclin D can vary depending on the cell type. In HT-29 human colonic adenocarcinoma cells, sodium butyrate was found to strongly stimulate the expression of Cyclin D, while simultaneously decreasing the level of CDK2. nih.gov In bovine rumen epithelial cells, however, butyrate inhibited proliferation by downregulating the expression of Cyclin D1 and Cyclin D3. techscience.com These findings highlight the context-dependent nature of sodium butyrate's impact on cell cycle machinery.
Table 1: Effect of Sodium Butyrate on Cell Cycle Protein Expression in Various Cell Lines
| Cell Line | Effect on Cyclin A | Effect on Cyclin D | Outcome | Reference |
|---|---|---|---|---|
| MCF-7 (Breast Cancer) | ↓ (Cyclin A2) | Not specified | G1 Arrest, Proliferation Inhibition | nih.gov |
| MDA-MB-231 (Breast Cancer) | ↓ (Cyclin A2) | Not specified | G1 Arrest, Proliferation Inhibition | nih.gov |
| HT-29 (Colon Cancer) | Not specified | ↑ (Cyclin D) | G1 Arrest, Proliferation Inhibition | nih.gov |
| Jurkat (T-lymphocyte) | ↓ (Cyclin A) | ↓ (Slight decrease in D1/D3) | G2/M Arrest | oup.com |
| Bovine Rumen Epithelial Cells | Not specified | ↓ (Cyclin D1, D3) | G0/G1 Arrest, Proliferation Inhibition | techscience.com |
Induction of Programmed Cell Death Pathways
Sodium butyrate is a known inducer of apoptosis, or programmed cell death, in various cell types, particularly cancer cells. nih.govpreprints.org This process is crucial for eliminating damaged or unwanted cells and is a key target in cancer therapy. Studies have shown that sodium butyrate can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.govresearchgate.net
In murine cementoblasts (OCCM.30), sodium butyrate induced apoptosis in a dose-dependent manner. nih.govresearchgate.net This was evidenced by an increase in the sub-G1 cell population, a hallmark of apoptosis. nih.gov Mechanistically, the treatment led to the significant degradation of procaspases-3, -8, and -9, and a corresponding increase in their cleaved, active forms. researchgate.net The activation of caspase-8 points to the involvement of the extrinsic pathway, while the activation of caspase-9 indicates the intrinsic pathway is also engaged, with caspase-3 acting as a common executioner caspase. nih.govresearchgate.net
Furthermore, in bovine skeletal muscle satellite cells, sodium butyrate was found to promote apoptosis by inhibiting the mTOR signaling pathway. preprints.orgmdpi.com This inhibition led to the upregulation of pro-apoptotic genes like Bax and p53, and the downregulation of the anti-apoptotic gene Bcl-2. mdpi.com
Table 2: Effect of Sodium Butyrate on Apoptotic Markers
| Cell Line | Key Apoptotic Events | Signaling Pathway Implicated | Reference |
|---|---|---|---|
| OCCM.30 (Murine Cementoblasts) | ↑ Cleaved Caspase-3, -8, -9 | Extrinsic & Intrinsic Caspase Pathways | nih.govresearchgate.net |
| Bovine Skeletal Muscle Satellite Cells | ↑ Bax, p53 expression; ↓ Bcl-2 expression | mTOR Signaling Pathway | preprints.orgmdpi.com |
| MCF-7 (Breast Cancer) | ↑ Apoptosis (dose-dependent) | Caspase 8 activation mentioned | aub.edu.lb |
Influence on Cell Differentiation Processes
Sodium butyrate is a well-documented agent that can induce or modulate cell differentiation, a process where a cell changes from one type to a more specialized type. stemcell.comrupress.org This effect is largely attributed to its function as an HDAC inhibitor, which leads to histone hyperacetylation and changes in chromatin structure, making differentiation-specific genes accessible for transcription. stemcell.comstemcell.com
In murine embryonal carcinoma (EC) cells, sodium butyrate treatment induces differentiation, an effect that is enhanced when combined with retinoic acid. rupress.org It promotes the differentiation of both mouse and human embryonic stem (ES) cells into hepatocytes and can also direct human ES cells towards definitive endoderm and islet-like cells. stemcell.comrndsystems.com
Studies on mesenchymal stem cells (MSCs) have shown that sodium butyrate can influence their lineage commitment. It enhances osteogenic (bone cell) differentiation while suppressing adipogenic (fat cell) differentiation in human MSCs. stemcell.com In rat bone marrow MSCs, sodium butyrate was found to effectively promote their differentiation into smooth muscle cells by inhibiting HDAC2 expression, which led to increased histone acetylation at the promoters of smooth muscle-specific genes. plos.org
Table 3: Influence of Sodium Butyrate on Cell Differentiation
| Cell Type | Differentiation Outcome | Associated Mechanism | Reference |
|---|---|---|---|
| Murine Embryonal Carcinoma Cells | Induces differentiation | Histone hyperacetylation | rupress.org |
| Mouse/Human Embryonic Stem Cells | Promotes differentiation to hepatocytes | - | stemcell.comrndsystems.com |
| Human Mesenchymal Stem Cells | Enhances osteogenesis; Suppresses adipogenesis | - | stemcell.com |
| Rat Mesenchymal Stem Cells | Promotes differentiation to smooth muscle cells | Inhibition of HDAC2, increased H3K9 & H4 acetylation | plos.org |
Role in Ruminant Nutrition and Physiology
Impact on Rumen Fermentation Characteristics (e.g., Volatile Fatty Acid Production, Protease Activity)
Supplementing ruminant diets with this compound can modify rumen fermentation patterns and improve nutrient digestibility. researchgate.neticar.org.in Studies in cattle have shown that isobutyrate supplementation can increase the total volatile fatty acid (VFA) concentration in the rumen. researchgate.neticar.org.in This is often accompanied by a higher proportion of acetate (B1210297). researchgate.neticar.org.in An increased acetate to propionate (B1217596) ratio has also been reported. researchgate.netnih.gov
The improved fermentation is linked to enhanced growth of key fiber-digesting bacteria, such as Ruminococcus albus, Ruminococcus flavefaciens, and Butyrivibrio fibrisolvens. researchgate.net This leads to better digestibility of dietary fiber, including neutral detergent fiber (NDF) and acid detergent fiber (ADF). researchgate.net Consequently, the digestibility of dry matter, organic matter, and crude protein can also be improved. nih.govicar.org.in
The effect of isobutyrate on rumen protease activity appears to be minimal. One study noted that while fibrolytic enzyme activity increased with isobutyrate supplementation, protease activity was unaffected. sci-hub.se However, isobutyrate supplementation has been shown to improve nitrogen utilization by increasing microbial protein synthesis and nitrogen retention. icar.org.innih.gov
Table 4: Effects of this compound Supplementation on Rumen Fermentation in Cattle
| Parameter | Observed Effect | Reference |
|---|---|---|
| Total VFA Concentration | Increased | researchgate.neticar.org.innih.gov |
| Acetate Molar Proportion | Increased | researchgate.neticar.org.in |
| Propionate Molar Proportion | Decreased or Unchanged | icar.org.innih.gov |
| Acetate:Propionate Ratio | Increased | researchgate.netnih.gov |
| Fiber Digestibility (NDF, ADF) | Increased | researchgate.neticar.org.in |
| Crude Protein Digestibility | Increased | icar.org.in |
| Protease Activity | Unaffected | sci-hub.se |
| Ammonia-N Concentration | Decreased | icar.org.in |
Influence on Microbial Protein Synthesis
In ruminant model systems, this compound, as a branched-chain volatile fatty acid (BCVFA), plays a significant role in nitrogen metabolism and microbial protein synthesis. Supplementation with this compound in low-protein diets for cattle has been shown to improve the efficiency of nitrogen utilization. animbiosci.org A key finding is the significant reduction in ruminal ammonia (B1221849) nitrogen concentration following dietary supplementation with the sodium salt of isobutyric acid. animbiosci.orgresearchgate.net This decrease in ammonia nitrogen is indicative of its increased uptake and incorporation by rumen microbes for the synthesis of microbial protein. researchgate.net
Effects on Nutrient Digestibility and Utilization
This compound supplementation has demonstrated positive effects on the digestibility and utilization of various nutrients in preclinical ruminant models. In crossbred cattle fed a low-protein, wheat straw-based diet, the addition of the sodium salt of isobutyric acid significantly improved the digestibility of dry matter (DM), organic matter (OM), neutral detergent fiber (NDF), and cellulose. animbiosci.org The improvement in fiber digestibility is a key benefit, as these components are often difficult for the animal to break down. animbiosci.org
Table 1: Effect of this compound Supplementation on Nutrient Digestibility in Cattle
| Nutrient | Control Diet (%) | Isobutyrate Supplemented Diet (%) | Percentage Improvement |
| Dry Matter (DM) | 56.92 | 59.44 | 4.46% |
| Organic Matter (OM) | 61.34 | 65.41 | 6.63% |
| Neutral Detergent Fiber (NDF) | 51.57 | 57.02 | 10.57% |
| Cellulose | 54.02 | 60.13 | 11.31% |
| Data sourced from a study on crossbred cattle fed a wheat straw-based low protein diet. animbiosci.org |
Lactation Performance Parameters
The administration of this compound in dairy cows has been linked to notable enhancements in lactation performance. Research indicates that supplementing with BCVFAs, including isobutyrate, can lead to increased yields of milk, milk fat, and milk protein. cambridge.org This improvement is often attributed to the enhanced nutrient digestibility and a tendency towards increased dry matter intake. cambridge.org For instance, supplementation with isoacids (a mix including isobutyrate) in early lactation dairy cows resulted in higher yields of 4% fat-corrected milk (FCM), milk fat, and protein. researchgate.netcambridge.org
However, the effects can be variable depending on the lactation stage and the specific composition of the supplement. One study reported that while isobutyrate supplementation in mid-lactation dairy cows increased milk yield, the yields of milk components actually decreased. researchgate.netcambridge.org In contrast, other studies focusing on sodium butyrate have consistently shown that its addition to dairy cow diets can increase milk fat content and production, with a linear increase in milk fat yield and a quadratic increase in milk protein and lactose (B1674315) yields observed with increasing doses. nih.govresearchgate.net
Table 2: Effects of Sodium Butyrate (SB) Supplementation on Lactation Performance in Dairy Cows
| Parameter | Control (0 g/d SB) | Low SB (100 g/d) | Medium SB (200 g/d) | High SB (300 g/d) | Trend |
| Milk Yield ( kg/d ) | 41.4 | 42.1 | 43.5 | 42.6 | Quadratic |
| 4% FCM ( kg/d ) | 38.5 | 39.8 | 41.6 | 41.9 | Linear |
| Milk Fat (%) | 3.81 | 3.92 | 4.05 | 4.11 | Linear |
| Milk Protein (%) | 3.15 | 3.19 | 3.23 | 3.21 | Quadratic |
| Milk Fat Yield ( kg/d ) | 1.58 | 1.65 | 1.76 | 1.75 | Linear |
| Milk Protein Yield ( kg/d ) | 1.30 | 1.34 | 1.40 | 1.37 | Quadratic |
| FCM: Fat-Corrected Milk. Data adapted from a study on Holstein dairy cows. nih.govresearchgate.net |
Interplay with Other Short-Chain Fatty Acids and Metabolic Precursors
Isobutyrate as a Precursor for n-Butyrate Biosynthesis
Research in microbial systems has revealed that isobutyrate can serve as a precursor for the biosynthesis of n-butyrate. In a study using labeled this compound with the microorganism Streptomyces fradiae, it was discovered that a substantial portion of the isobutyrate taken up by the cell was transformed into butyrate. nih.gov This newly formed butyrate was subsequently utilized for the synthesis of even, straight-chain fatty acids. nih.gov
Specifically, the analysis showed that approximately 34% of the isobutyrate incorporated into the cell was converted to butyrate for this purpose. nih.gov The majority of the labeled isobutyrate (57%) was incorporated into even iso-fatty acids, while a smaller fraction (9%) was degraded to propionate and used for synthesizing odd-chain fatty acids. nih.gov This demonstrates a direct metabolic pathway where the branched-chain fatty acid isobutyrate is converted into the straight-chain fatty acid n-butyrate within a biological system, highlighting its role as a metabolic precursor.
Comparative Studies with Sodium Butyrate and Propionate in Biological Systems
Comparative studies in various biological systems have highlighted distinct effects of isobutyrate, butyrate, and propionate. In ruminants, these short-chain fatty acids (SCFAs) are the primary energy source derived from rumen fermentation. While isobutyrate is required by certain rumen bacteria for growth and the synthesis of branched-chain fatty acids and aldehydes, butyrate and propionate serve broader metabolic functions. nih.gov Butyrate is a key energy source for the rumen epithelium, while propionate is a major precursor for gluconeogenesis in the liver. asm.org
In the context of cancer cell research, comparative studies on human breast cancer cell lines (MCF-7) have shown that both sodium butyrate and sodium propionate can inhibit cell proliferation in a dose-dependent manner. nih.govaub.edu.lb However, sodium butyrate was found to be significantly more potent than sodium propionate, with a much lower IC50 value (the concentration required to inhibit growth by 50%). nih.govaub.edu.lb Specifically, the IC50 for sodium butyrate was 1.26 mM, compared to 4.5 mM for sodium propionate, indicating butyrate's stronger inhibitory effect on these cancer cells. nih.govaub.edu.lb Both compounds were shown to induce cell cycle arrest, but their efficacy and the concentrations at which they exert their effects differ, underscoring the unique biological activities of each SCFA. frontiersin.orgmdpi.com
Analytical Methodologies for Sodium Isobutyrate in Research
Chromatographic Techniques
Chromatography is a fundamental tool for separating the components of a mixture, making it indispensable for isolating sodium isobutyrate from complex biological or chemical matrices.
High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for both the qualitative and quantitative analysis of various compounds, including this compound. researchgate.net This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.
In the context of short-chain fatty acids like isobutyrate, Reverse-Phase HPLC (RP-HPLC) is a common approach. aurigeneservices.com This method utilizes a nonpolar stationary phase and a polar mobile phase. For instance, a study on the conversion of sodium formate (B1220265) successfully detected C1-4 alkanoic acids, which would include isobutyric acid, using an HPLC system equipped with two KC-811 columns and a UV/Vis absorbance detector set at 210 nm. rsc.org The mobile phase in this case was a 2 mmol/L perchloric acid solution. rsc.org
A method for determining butyric acid and its salt, sodium butyrate (B1204436), employed a C18 chromatographic column with a mobile phase consisting of a 20:80 volume ratio of acetonitrile (B52724) to a 0.1% phosphoric acid solution. google.com Detection was achieved using an ultraviolet (UV) detector at a wavelength of 206 nm. google.com Similarly, another RP-HPLC method for sodium butyrate utilized a YMC Triart C18 column and a mobile phase of pH 8.0 sodium dihydrogen phosphate (B84403) buffer and acetonitrile (92:8 v/v), with UV detection at 210 nm. aurigeneservices.com
The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized to achieve effective separation and sensitive detection. researchgate.net
Table 1: Examples of HPLC Conditions for Short-Chain Fatty Acid Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | C1-4 Alkanoic Acids | Butyric Acid & Sodium Butyrate | Sodium Butyrate |
| Column | Two KC-811 (SHODEX) | C18 Column | YMC Triart C18 |
| Mobile Phase | 2 mmol/L Perchloric Acid | Acetonitrile & 0.1% Phosphoric Acid (20:80 v/v) | pH 8.0 Sodium Dihydrogen Phosphate Buffer & Acetonitrile (92:8 v/v) |
| Detector | UV/Vis Absorbance | UV Detector | UV/PDA Detector |
| Wavelength | 210 nm | 206 nm | 210 nm |
| Reference | rsc.org | google.com | aurigeneservices.com |
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for the analysis of short-chain fatty acids like isobutyric acid, often after conversion from its salt form. creative-proteomics.comresearchgate.net In GC, a gaseous mobile phase carries the sample through a stationary phase within a column.
For the analysis of short-chain fatty acids, a flame ionization detector (FID) is commonly used. healthycanadians.gc.cacanada.ca One method for determining sodium propionate (B1217596) in tobacco, which shares similarities with isobutyrate analysis, uses iso-butyric acid as an internal standard. healthycanadians.gc.cacanada.ca The sample is extracted, and the free acid is analyzed by GC with a splitless injection onto a Stabilwax-DA fused silica (B1680970) capillary column. healthycanadians.gc.cacanada.ca This column is specifically deactivated to minimize tailing effects from the acidic compounds. healthycanadians.gc.ca
In a study quantifying short-chain fatty acids in fecal samples, samples were homogenized, acidified, and the supernatant was spiked with an internal standard before injection into a GC with a flame ionization detector. creative-proteomics.com The system was calibrated against a standard cocktail of short-chain fatty acids, including isobutyric acid. creative-proteomics.com
Table 2: Example of GC Conditions for Short-Chain Fatty Acid Analysis
| Parameter | Method for Sodium Propionate in Tobacco |
| Internal Standard | Iso-butyric acid |
| Column | Stabilwax-DA fused silica capillary |
| Injection Mode | Splitless |
| Detector | Flame Ionization (FID) |
| Reference | healthycanadians.gc.cacanada.ca |
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
Spectroscopic Characterization
Spectroscopy involves the interaction of electromagnetic radiation with matter and provides detailed information about the molecular structure and composition of a substance.
Fourier Transform Infrared Spectroscopy (FTIR) is a technique that obtains an infrared spectrum of a substance, revealing information about its chemical bonds and functional groups. wikipedia.org The technique is based on the absorption of different frequencies of infrared light that correspond to the vibrational frequencies of the molecules in the sample. spectroscopyonline.com For this compound, the FTIR spectrum would show characteristic absorption bands corresponding to the carboxylate group (COO⁻) and the hydrocarbon backbone. While specific FTIR data for this compound is not detailed in the provided results, the general technique is widely applicable for the characterization of such salts. spectroscopyonline.comuitm.edu.my The analysis can be performed on solid powders, liquids, or films. acsmaterial.com
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for identifying unknown compounds, quantifying known compounds, and elucidating molecular structure. otsuka.co.jp When coupled with chromatographic techniques like GC (GC-MS) or HPLC (LC-MS), it provides a high degree of specificity and sensitivity. creative-proteomics.com
In the context of this compound, MS can be used to confirm its presence and to study its fragmentation patterns. For example, in a study of POSS PMA oligomers, electrospray ionization (ESI) mass spectrometry was used, and the spectra showed sodiated species. umass.edu Stable isotope-labeled standards, such as this compound (¹³C₄, 99%), are available for use in mass spectrometry to improve quantification accuracy. otsuka.co.jp
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules. nih.gov ¹H NMR (proton NMR) is particularly common and can be used to identify and quantify metabolites in complex mixtures like biological fluids. nih.govnih.gov
For this compound, the ¹H NMR spectrum would provide distinct signals for the different protons in the isobutyrate molecule. chemicalbook.com The chemical shifts, splitting patterns, and integration of these signals would allow for the unambiguous identification and quantification of the compound. mdpi.com The technique is considered a primary reference method for quantitative measurement. mdpi.com
Table 3: Summary of Spectroscopic Techniques for this compound
| Technique | Information Provided | Application Notes for this compound |
| FTIR | Functional groups, chemical bonds | Characterization of the carboxylate group and hydrocarbon structure. wikipedia.orgspectroscopyonline.com |
| MS | Molecular weight, fragmentation patterns, quantification | High-sensitivity detection and quantification, often coupled with GC or HPLC. Use of stable isotope-labeled standards for accuracy. otsuka.co.jpumass.edu |
| NMR | Detailed molecular structure, chemical environment, quantification | Unambiguous identification and quantification based on the proton signals of the isobutyrate molecule. chemicalbook.commdpi.com |
Mass Spectrometry (MS)
Sample Preparation and Extraction Methods (e.g., Solid-Phase Extraction)
The initial and critical step in the analytical workflow for this compound is the effective preparation and extraction of the analyte from complex sample matrices. The primary goal is to obtain a clean and concentrated sample to ensure accurate and reliable quantification. frontiersin.org
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This is a conventional method used for the separation of compounds based on their differential solubilities in two immiscible liquid phases. For SCFA analysis, LLE is often employed as a preliminary cleanup step. frontiersin.orgacs.org
Solid-Phase Microextraction (SPME): This is a solvent-free and environmentally friendly technique that involves the use of a coated fiber to extract analytes from a sample. frontiersin.org The fiber can be exposed to the headspace above a sample or directly immersed in a liquid sample to adsorb the analytes. frontiersin.org SPME is often coupled with gas chromatography for the analysis of volatile compounds like isobutyric acid. researchgate.net
Dispersive Solid-Phase Extraction (d-SPE): This technique, often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, involves dispersing a solid sorbent directly into the sample extract. mdpi.com This allows for rapid and effective cleanup by removing interfering matrix components. mdpi.com
The choice of extraction method often depends on the nature of the sample matrix (e.g., feces, serum, tissue, fermentation broth) and the subsequent analytical technique to be used. mdpi.comcreative-proteomics.com For instance, tissue samples may require an initial homogenization step before extraction. mdpi.comwindows.net
Quantitative Estimation in Biological Matrices and Research Samples
Following sample preparation, various analytical techniques are employed for the precise quantification of this compound. The most common and powerful methods are based on chromatography coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. creative-proteomics.com Due to the inherent volatility of isobutyric acid, GC-MS is a suitable method for its quantification. researchgate.netcreative-proteomics.com Often, a derivatization step is employed to enhance the volatility and chromatographic properties of the SCFAs. frontiersin.org Common derivatization agents include silylating agents and various acylating reagents. frontiersin.org However, derivatization-free methods have also been developed. researchgate.net The use of a capillary column, such as one coated with polyethylene (B3416737) glycol, is common for the separation of SCFAs. frontiersin.org Multiple Reaction Monitoring (MRM) on a GC-MS system can provide high specificity, allowing for the distinction of isobutyric acid from its structural isomer, butyric acid. creative-proteomics.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a primary tool for quantitative bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of compounds. shimadzu.com.sg For SCFA analysis, LC-MS/MS offers a rapid and reliable alternative to GC-MS. nih.gov While direct analysis can be challenging due to the poor ionization of SCFAs, methods involving derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) have been successfully developed. lipidmaps.orgnih.gov Importantly, novel LC-MS/MS techniques have been established that allow for the direct analysis of underivatized SCFAs, significantly simplifying sample preparation and reducing analysis time. nih.govresearchgate.netmdpi.com The use of isotopically labeled internal standards is crucial for accurate quantification, as it compensates for matrix effects and variations in extraction efficiency. nih.govresearchgate.netmdpi.com Chromatographic separation of isomers like isobutyrate and butyrate is essential for accurate quantification and can be achieved using specific columns, such as porous graphitic carbon (PGC) columns. mdpi.comuea.ac.uk
The selection of the analytical platform often depends on the specific research question, the required sensitivity, and the available instrumentation. Both GC-MS and LC-MS/MS can achieve low limits of detection (LOD) and quantification (LOQ), making them suitable for analyzing the typically low concentrations of isobutyrate in biological samples. creative-proteomics.comnih.govresearchgate.net
Table of Analytical Performance Data for Isobutyrate Quantification
Below is an interactive table summarizing the performance of various analytical methods for the quantification of isobutyrate.
Future Research Directions and Emerging Paradigms
Elucidating Uncharacterized Mechanistic Pathways of Isobutyrate Action
While isobutyrate is known to be a short-chain fatty acid produced by gut microbiota, the full spectrum of its biological influence remains under investigation. metabolon.com Recent studies have begun to illuminate its mechanisms, particularly in the context of gut health and inflammation. Research using pig models of colitis has shown that isobutyrate can confer resistance to inflammatory bowel disease (IBD) through several pathways. nih.govresearchgate.net These include the direct activation of G protein-coupled receptor 109A (GPR109A) to improve intestinal barrier function and the inhibition of the TLR4/MyD88/NF-κB inflammatory signaling pathway. nih.govresearchgate.netnih.gov
Furthermore, isobutyrate appears to modulate host-microbiota interactions by increasing the abundance of beneficial bacteria like Lactobacillus reuteri. nih.govresearchgate.net This, in turn, increases the production of other beneficial metabolites and regulates immune responses, such as the recruitment of Foxp3+ CD4+ T cells to alleviate colitis. nih.govresearchgate.netresearchgate.net However, many aspects of its action are still considered uncharacterized. The β-hydroxyacid dehydrogenase enzyme superfamily, which is involved in the metabolism of compounds like isobutyrate, contains numerous uncharacterized members, suggesting that our understanding of isobutyrate's metabolic fate and signaling is incomplete. nih.gov Future research is critical to fully map these intricate pathways and understand how isobutyrate influences cellular processes beyond the gut.
Exploring Novel Biological Interventions in Diverse Animal Models
The therapeutic potential of isobutyrate is being explored in a variety of animal models that mimic human diseases. The choice of model is crucial, with pigs being particularly valuable for studying gastrointestinal conditions due to the similarity of their digestive systems to humans. nih.govresearchgate.net In a dextran (B179266) sulfate (B86663) sodium-induced colitis model in pigs, isobutyrate was shown to significantly alleviate symptoms like diarrhea, weight loss, and colon shortening. nih.govresearchgate.net
Beyond gut health, research in rodent models has opened up new avenues for investigation. Studies in rats have demonstrated that sodium butyrate (B1204436), a related short-chain fatty acid, can reverse behavioral alterations and mitochondrial dysfunction in models of depression induced by life stress. benthamscience.comresearchgate.net Other research in juvenile rats found that sodium butyrate could mitigate hypertension and kidney dysfunction caused by exposure to microplastics, suggesting a protective role against environmental toxins. mdpi.com These diverse studies underscore the broad potential of isobutyrate and related compounds as biological interventions.
Table 1: Summary of Research on Isobutyrate and Related Compounds in Animal Models
| Animal Model | Condition Studied | Key Findings | Citations |
|---|---|---|---|
| Pig | Dextran sulfate sodium (DSS)-induced colitis | Alleviated colitis symptoms, improved gut barrier function, modulated immune response. | nih.gov, researchgate.net, researchgate.net, nih.gov |
| Rat | Depression (Maternal Deprivation or Chronic Mild Stress) | Reversed depressive-like behaviors and alterations in brain epigenetic enzymes. | benthamscience.com, researchgate.net |
| Juvenile Rat | Microplastic-induced Hypertension & Kidney Dysfunction | Mitigated high blood pressure and kidney damage, likely through reduced oxidative stress. | mdpi.com |
| Mouse | Alcohol Use Disorder | Preclinical studies suggest butyrate supplementation may offer a novel approach to management. | karger.com |
Development of Advanced Delivery Systems for Targeted Research Applications (e.g., Microencapsulation for specific gut segments)
A significant challenge in both research and potential therapeutic application of sodium isobutyrate is its effective delivery. wbcil.com When administered orally, the compound can be absorbed too quickly in the upper gastrointestinal tract, preventing it from reaching the colon where it exerts many of its key functions. wbcil.com Its physical properties also present formulation difficulties. wbcil.com
To overcome these barriers, research is turning to advanced delivery systems. wbcil.comnih.gov Technologies like microencapsulation are being developed to protect the compound during its transit through the stomach and small intestine, allowing for a targeted, sustained release in specific gut segments like the colon. wbcil.com This involves coating micro-pellets of sodium butyrate with protective layers that release the active compound under specific conditions. wbcil.com Broader innovations in nanotechnology, including liposomes, nanoemulsions, and polymeric nanoparticles, offer further possibilities. wbcil.commdpi.com These systems can enhance the stability of the encapsulated compound, control its release profile, and improve its interaction with biological tissues, providing powerful tools for future research applications. nih.govwbcil.commdpi.com
Integration with Omics Technologies (e.g., Metabolomics, Transcriptomics, Proteomics)
The integration of "omics" technologies is revolutionizing the study of this compound, providing a holistic view of its biological effects. researchgate.net By combining metabolomics, transcriptomics, and proteomics, researchers can simultaneously observe changes in metabolites, gene expression, and proteins in response to isobutyrate.
For instance, a multi-omic analysis in the pig colitis model revealed that isobutyrate not only altered the gut microbiome composition (metagenomics) but also changed the profile of microbial metabolites (metabolomics) and influenced host gene expression related to immune pathways. nih.gov Similarly, integrated transcriptomic and metabolomic analyses have been used to uncover the regulatory mechanisms by which sodium butyrate enhances carotenoid biosynthesis in the yeast Rhodotorula glutinis. mdpi.com Transcriptome sequencing has also been employed to characterize the global changes in gene expression in bovine cells treated with butyrate, revealing effects on cell cycle arrest and apoptosis through epigenetic regulation. nih.govnih.gov Proteomics services are available to quantify isobutyric acid and related proteins, further aiding in mechanistic studies. creative-proteomics.com This integrated approach is crucial for building comprehensive models of isobutyrate's function.
Table 2: Application of Omics Technologies in Isobutyrate Research
| Omics Technology | Model/System | Key Findings | Citations |
|---|---|---|---|
| Metabolomics | Lactating Goats | Revealed that sodium butyrate promotes the liver pentose (B10789219) phosphate (B84403) pathway and fatty acid synthesis. | nih.gov |
| Nelore Steers | Identified isobutyrate as a key metabolite in ruminal fluid and feces. | embrapa.br | |
| Transcriptomics | Bovine Epithelial Cells | Characterized global gene expression changes related to cell cycle and apoptosis induced by butyrate. | nih.gov, nih.gov |
| Integrated Omics | Pig Colitis Model | Combined metagenomics, metabolomics, and other analyses to show isobutyrate modulates host-microbiota interactions to reduce inflammation. | nih.gov |
| Rhodotorula glutinis (Yeast) | Used transcriptomics and metabolomics to show butyrate induces oxidative stress, leading to increased carotenoid production. | mdpi.com |
Sustainable Production and Bio-fermentation Research of Isobutyrate
Currently, isobutyrate is often manufactured from fossil fuel feedstocks through chemical processes. nih.gov However, there is a strong research focus on developing sustainable production methods through microbial bio-fermentation. google.commarketresearchintellect.com This approach uses renewable resources like glucose, biomass, or organic waste as feedstocks. nih.govaimspress.com
Significant progress has been made in engineering microorganisms to produce isobutyrate. Strains of Escherichia coli have been genetically modified to create artificial biosynthetic pathways, achieving high titers of isobutyrate from glucose. aimspress.com Research has focused on optimizing these pathways by overexpressing key enzymes and deleting genes that lead to the formation of unwanted byproducts, such as isobutanol. google.comaimspress.com Other microbes, including various species of Clostridium and Pseudomonas, are also being explored for their ability to produce isobutyrate through processes like microbial chain elongation or fermentation. nih.gov Novel techniques such as electro-fermentation, which uses an electrode to provide reducing power, are being investigated to produce isobutyrate from carbon dioxide, offering a path to convert waste gases into valuable chemicals. mdpi.comresearchgate.net This research aims to create environmentally friendly and economically viable alternatives to conventional chemical synthesis. agrobiobase.com
Table 3: Microbial Systems for Bio-fermentation of Isobutyrate
| Microorganism | Feedstock(s) | Key Pathway/Process | Noteworthy Findings | Citations |
|---|---|---|---|---|
| Escherichia coli (engineered) | Glucose | Artificial biosynthetic pathway from 2-ketovaline | Achieved high production titers (90 g/L); research focused on minimizing isobutanol byproduct. | aimspress.com, , google.com |
| Clostridium species | Lactate, Methanol, Acetate (B1210297) | Microbial Chain Elongation (Reverse β-oxidation) | Can produce both n-butyrate and isobutyrate; selectivity can be controlled by pH. | nih.gov, acs.org |
| Pseudomonas species | Glucose, Yeast Extract | Ehrlich Pathway | Offers simpler downstream processing due to reduced byproduct formation. | |
| Mixed Microbiome | Carbon Dioxide (CO2) | Electro-fermentation / Microbial Electrosynthesis | Capable of producing a mixture of acids and alcohols from CO2 as the sole carbon source. | researchgate.net |
Bibliographic and Archival Considerations in Sodium Isobutyrate Research
Key Research Databases and Repositories
The investigation of sodium isobutyrate, a salt of the short-chain fatty acid isobutyric acid, relies on a variety of scientific databases and repositories that catalog chemical information, biological activity, and scholarly literature. These resources are essential for researchers to access existing knowledge, identify research gaps, and disseminate their own findings.
Comprehensive Chemical and Biological Databases:
Major repositories for chemical and biological data on this compound include PubChem, a public database maintained by the U.S. National Library of Medicine (NLM), which provides detailed information on chemical structures, properties, and biological activities. redalyc.orgnih.gov PubChem links to a wealth of literature and related experimental data, making it a primary starting point for many researchers. redalyc.orgnih.gov Other significant databases include ChemSpider, an open-access chemical structure database, and the Chemical Abstracts Service (CAS) database, which offers extensive chemical information. redalyc.orgontosight.ai For researchers focused on biological activities, the ChEMBL database is a valuable resource that contains information on the bioactivity of compounds like this compound. ontosight.ai
Specialized Repositories:
Depending on the specific area of research, more specialized databases are utilized. For instance, crystallographic data for this compound and related compounds can be found in the Cambridge Structural Database (CSD). princeton.edunfdi4chem.de In the context of metabolomics research, databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and MassBank are used to identify and analyze metabolites. mdpi.com For research involving biological models, the BioModels Database serves as a repository for mathematical models of biological systems. princeton.edu
Scholarly Literature Databases:
To access published research articles, reviews, and conference proceedings, scientists heavily rely on bibliographic databases. PubMed, a service of the NLM, is a critical resource for biomedical and life sciences literature, and contains numerous citations related to this compound and its effects. nih.govontosight.ainih.govescholarship.orgnih.gov Other widely used multidisciplinary databases that index relevant chemical research include Scopus and Google Scholar. redalyc.org
Preprint Servers and Institutional Repositories:
The rise of open science has led to the increased use of preprint servers, which allow for the rapid dissemination of research findings before formal peer review. ChemRxiv is a key preprint server for chemistry and related fields, managed by major chemical societies. princeton.eduopen-access.network Additionally, many universities and research institutions maintain their own institutional repositories to archive the scholarly output of their researchers. open-access.networkcuny.edu
Below is an interactive data table summarizing some of the key databases and repositories relevant to this compound research.
| Database/Repository | Primary Focus | Examples of Relevant Information for this compound |
| PubChem | Chemical substances and their biological activities | Chemical structure, physical and chemical properties, literature links, biological assay results. redalyc.orgnih.gov |
| PubMed | Biomedical and life sciences literature | Research articles on the biological effects of this compound, such as its role in cellular processes and potential therapeutic applications. nih.govontosight.ainih.govescholarship.orgnih.gov |
| ResearchGate | Social networking site for scientists and researchers | Access to publications, data, and discussions with other researchers studying this compound and related compounds. researchgate.netresearchgate.netresearchgate.netresearchgate.net |
| ChemSpider | Chemical structure database | Access to over 67 million structures from hundreds of data sources, including physical and chemical properties, and systematic nomenclature. redalyc.org |
| Scopus | Abstract and citation database of peer-reviewed literature | Comprehensive overview of global research output in science, engineering, and medicine, including studies on this compound. redalyc.org |
| ChemRxiv | Preprint server for chemistry | Early access to research findings on the synthesis, properties, and applications of this compound before peer-reviewed publication. princeton.eduopen-access.network |
| Cambridge Structural Database (CSD) | Small-molecule organic and metal-organic crystal structures | Crystallographic data for this compound and related compounds. princeton.edunfdi4chem.de |
Citation Practices and Scholarly Communication in the Field
Effective scholarly communication is fundamental to the advancement of chemical research, ensuring the proper attribution of ideas and the ability of researchers to build upon previous work. solubilityofthings.comcityu.edu.hk In the field of chemistry, this is governed by established citation practices and a variety of communication channels.
Citation Styles:
The most common citation style used in chemistry is that of the American Chemical Society (ACS). solubilityofthings.comacs.org The ACS style guide provides detailed rules for formatting references in scholarly publications. acs.org This style typically uses a numbered system for in-text citations, with a corresponding numbered list of references at the end of the paper. reading.ac.uklibguides.com This allows for a concise and clear presentation of cited material. Other styles, such as the Royal Society of Chemistry (RSC) style, are also prevalent and share similarities with the ACS format. reading.ac.uklibguides.com The consistent use of a specific citation style is crucial for the clarity and professionalism of scientific writing. solubilityofthings.com
Elements of a Citation:
A complete citation in a chemical context typically includes the names of all authors, the title of the article or book, the name of the journal or publisher, the year of publication, and the volume, issue, and page numbers. solubilityofthings.comreading.ac.uklibguides.com For online resources, a Digital Object Identifier (DOI) is often included to provide a persistent link to the source. solubilityofthings.com The accuracy and completeness of these details are essential for allowing readers to locate the original research. cityu.edu.hk
Scholarly Communication Channels:
The primary formal channel for scholarly communication in chemistry is the peer-reviewed journal. cuny.edu Publication in a reputable journal signifies that the research has undergone a rigorous evaluation by experts in the field. The American Chemical Society (ACS), the Royal Society of Chemistry (RSC), and other national and international chemical societies are major publishers of high-impact chemistry journals. open-access.network
In addition to traditional journals, the landscape of scholarly communication in chemistry has expanded to include:
Preprint Servers: As mentioned previously, platforms like ChemRxiv facilitate the rapid sharing of research. princeton.eduopen-access.network
Conferences and Symposia: These events provide a forum for researchers to present their latest findings and engage in discussions with peers.
Books and Monographs: In-depth treatments of specific topics are often published as books or chapters in edited volumes. libguides.com
Open Access Publishing: There is a growing movement towards making research freely available to the public through open access journals and repositories. open-access.networkcuny.edu This model of dissemination aims to increase the accessibility and impact of scientific research.
The process of scholarly communication in chemistry is a continuous cycle of research, publication, and citation, which collectively drives the progress of the field. Adherence to established citation practices and the use of appropriate communication channels are integral to the integrity and advancement of chemical knowledge.
Q & A
Q. Advanced Research Focus
- Cluster Design : Use precursor ligands like {Fe₃(μ₃-O)(isobutyrate)₆} to build 1D chain structures. Adjust stoichiometry and solvent systems (e.g., MeCN) to enhance crystallinity .
- Crystallization Conditions : Optimize pH (6–8) and temperature (20–25°C) to stabilize metal-isobutyrate coordination .
- Advanced Imaging : Pair XRD with electron microscopy to resolve structural defects in polymer networks .
What methodological approaches resolve contradictions in this compound’s environmental risk assessments?
Q. Advanced Research Focus
- Comparative Analysis : Cross-reference regulatory frameworks (e.g., EU CLP, REACH) with experimental data on biodegradability and aquatic toxicity .
- Primary Testing : Conduct Daphnia magna acute toxicity assays (EC₅₀) if existing data gaps exist, as no prior safety assessments are documented .
- Emission Modeling : Use computational tools to predict groundwater contamination risks, adhering to Germany’s AwSV limits (WGK 1 classification: weakly hazardous) .
How can this compound be integrated into biosynthesis pathways for renewable chemicals?
Q. Advanced Research Focus
- Enzyme Engineering : Deploy alcohol dehydrogenase deletion strains to enhance isobutyrate yield from glucose via oxidative dehydrogenation .
- Pathway Optimization : Use fed-batch fermentation with pH control (6.5–7.0) to minimize byproducts like CO₂ and NOₓ .
- Analytical Validation : Monitor pathway efficiency via HPLC for isobutyrate quantification and GC-MS for methacrylic acid detection .
What experimental frameworks evaluate this compound’s catalytic potential in organic synthesis?
Q. Advanced Research Focus
- Kinetic Studies : Measure reaction rates in esterification or decarboxylation reactions under varying temperatures (40–80°C) .
- Substrate Screening : Test reactivity with alkyl halides or aryl boronic acids to expand synthetic utility .
- Computational Modeling : Use DFT calculations to predict transition states and optimize catalytic cycles .
How should researchers design stability studies for this compound under extreme conditions?
Q. Advanced Research Focus
- Stress Testing : Expose the compound to UV light, high humidity (>80%), and acidic/alkaline buffers (pH 2–12) for 30 days .
- Degradation Profiling : Identify byproducts (e.g., CO, CO₂) via TGA-MS and propose degradation pathways .
- Regulatory Alignment : Align protocols with OECD 113 (hydrolysis testing) to ensure compliance .
What strategies address gaps in this compound’s literature for hypothesis-driven research?
Q. Advanced Research Focus
- Systematic Reviews : Map existing studies using PICOT frameworks to identify understudied areas (e.g., neurotoxicity or long-term ecotoxicity) .
- Meta-Analysis : Compare results across heterogeneous datasets (e.g., solubility in polar vs. nonpolar solvents) to resolve inconsistencies .
- Collaborative Studies : Partner with industrial labs to access proprietary data on large-scale handling and storage .
Which analytical techniques are optimal for quantifying this compound in biological matrices?
Q. Basic Research Focus
- LC-MS/MS : Achieve ppb-level sensitivity in serum or tissue samples using reverse-phase C18 columns and ESI ionization .
- Calibration Standards : Prepare isotope-labeled internal standards (e.g., ¹³C-sodium isobutyrate) to correct for matrix effects .
- Validation Protocols : Follow ICH Q2(R1) guidelines for precision (RSD <15%) and accuracy (80–120% recovery) .
How can crystallographic data inform the design of this compound-based metal-organic frameworks (MOFs)?
Q. Advanced Research Focus
- Ligand Substitution : Replace isobutyrate with bulkier carboxylates (e.g., pivalate) to modulate pore size and surface area .
- In Situ XRD : Monitor framework assembly in real time to identify kinetic vs. thermodynamic crystallization pathways .
- Gas Adsorption Studies : Test CO₂/N₂ selectivity to assess MOF applicability in carbon capture .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
